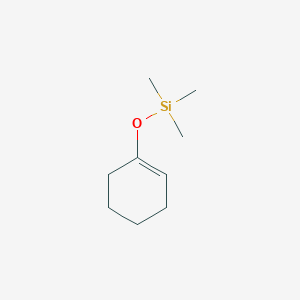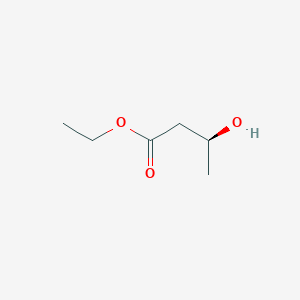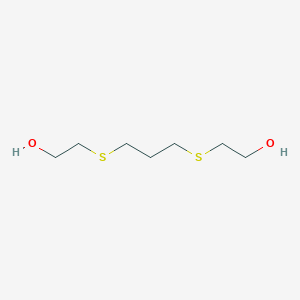
1,3-Bis(2-hydroxyethylthio)propane
Overview
Description
Preparation Methods
1,3-Bis(2-hydroxyethylthio)propane can be synthesized through the hydrolysis of sulfur sesquimustards, specifically bis(2-chloroethylthio)propane . The reaction typically involves the use of aqueous media and high-performance liquid chromatography for the separation and identification of the product . Industrial production methods may involve similar hydrolysis processes, optimized for large-scale production.
Chemical Reactions Analysis
1,3-Bis(2-hydroxyethylthio)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1,3-Bis(2-hydroxyethylthio)propane has several scientific research applications:
Chemistry: It is used as a model compound for studying the hydrolysis and degradation of sulfur mustard agents.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-hydroxyethylthio)propane involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause cellular damage and toxicity, similar to other sulfur mustard agents . The molecular targets and pathways involved include DNA, proteins, and other cellular components, leading to oxidative stress and cellular dysfunction.
Comparison with Similar Compounds
1,3-Bis(2-hydroxyethylthio)propane is similar to other sulfur mustard degradation products, such as:
- Bis(2-hydroxyethylthio)methane
- 1,2-Bis(2-hydroxyethylthio)ethane
- 1,4-Bis(2-hydroxyethylthio)butane
- 1,5-Bis(2-hydroxyethylthio)pentane Compared to these compounds, this compound has unique structural features that influence its reactivity and degradation pathways .
Properties
IUPAC Name |
2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWGPUMOGBVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCO)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327379 | |
| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16260-48-3 | |
| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1,3-Bis(2-hydroxyethylthio)propane and other sulfur mustard hydrolysis products be detected and quantified in environmental samples?
A: The research by Black et al. [] highlights a method for detecting this compound and other related compounds in environmental samples like soil. The method utilizes reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD). This approach offers high sensitivity, achieving detection limits as low as 1 microgram/mL for the target analytes []. Additionally, the study explores the use of electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS for identifying these compounds and their oxidation products.
Q2: Are there alternative techniques for analyzing this compound and similar compounds?
A: While the specific paper discussing this compound lacks details on alternative techniques, a related study sheds light on another method. This study utilizes high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to screen for hydrolysis products of sulfur mustard agents []. This technique offers advantages in sensitivity and selectivity, making it suitable for analyzing trace amounts of these compounds in complex matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
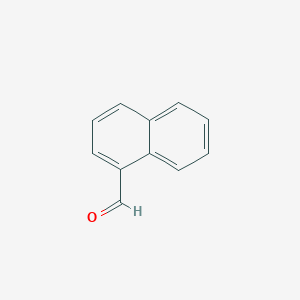
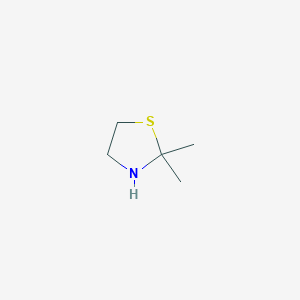


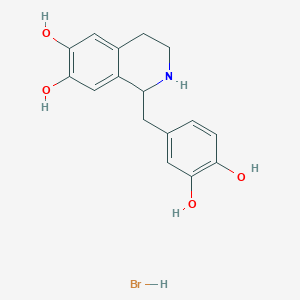
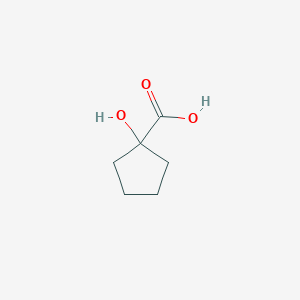

![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
